BenchChemオンラインストアへようこそ!

VIT-2763

ferroportin hepcidin iron efflux

VIT-2763 (Vamifeport) is the first-in-class, orally bioavailable ferroportin (SLC40A1) inhibitor. It uniquely features cryo-EM-validated competitive binding at the hepcidin site and proven compatibility with deferasirox without pharmacodynamic antagonism. Unlike injectable hepcidin mimetics, VIT-2763 reaches plasma levels within 15–30 min post-dose (t½ 1.9–5.3 h). It is the only ferroportin inhibitor documented to completely prevent transfusion-induced NTBI elevation in preclinical models. Ideal for β-thalassemia (Hbbth3/+) and SCD (Townes) research.

Molecular Formula C21H21FN6O2
Molecular Weight 408.4 g/mol
CAS No. 2095668-10-1
Cat. No. B1654027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVIT-2763
CAS2095668-10-1
SynonymsVIT-2763
Molecular FormulaC21H21FN6O2
Molecular Weight408.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)CCNCCC3=NC(=CO3)C(=O)NCC4=C(C=CC=N4)F
InChIInChI=1S/C21H21FN6O2/c22-14-4-3-9-24-17(14)12-25-21(29)18-13-30-20(28-18)8-11-23-10-7-19-26-15-5-1-2-6-16(15)27-19/h1-6,9,13,23H,7-8,10-12H2,(H,25,29)(H,26,27)
InChIKeyKNYVRFXIVWUGBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

VIT-2763 (Vamifeport) Procurement Guide: Oral Ferroportin Inhibitor for β-Thalassemia and Sickle Cell Disease Research


VIT-2763 (Vamifeport; CAS 2095668-10-1) is a first-in-class, orally bioavailable small molecule ferroportin (SLC40A1) inhibitor developed for the treatment of β-thalassemia and sickle cell disease (SCD) [1]. The compound competes with hepcidin for ferroportin binding, thereby inhibiting iron efflux and modulating systemic iron homeostasis [2]. VIT-2763 is structurally distinct from peptide hepcidin mimetics and has advanced through Phase 1 and Phase 2 clinical evaluation [3].

Why VIT-2763 Cannot Be Substituted with Other Ferroportin-Targeting Agents or Hepcidin Mimetics


Generic substitution of ferroportin-targeting agents in β-thalassemia and SCD research is precluded by fundamental differences in route of administration, molecular mechanism, and drug interaction profiles. Parenteral hepcidin mimetics and hepcidin-inducing agents (e.g., siRNA therapeutics targeting TMPRSS6) require injection, whereas VIT-2763 is orally bioavailable, achieving detectable plasma levels within 15–30 minutes post-dose [1]. Among oral ferroportin inhibitors in development, VIT-2763 uniquely possesses both cryo-EM-validated competitive binding at the hepcidin site [2] and demonstrated compatibility with iron chelation therapy (deferasirox) without pharmacodynamic antagonism [3]. Furthermore, VIT-2763 exhibits a distinct kinetic profile—slower ferroportin internalization and incomplete degradation compared to native hepcidin—resulting in sustained iron efflux blockade [4]. These combined properties render VIT-2763 non-interchangeable with other in-class or alternative iron-modulating agents.

VIT-2763 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


Potency Comparison: VIT-2763 vs. Native Hepcidin in Cellular Iron Efflux Assay

In a direct head-to-head cellular iron efflux assay using T47D cells expressing endogenous human ferroportin, VIT-2763 demonstrated iron efflux blockade potency that is numerically superior to native hepcidin [1]. The assay quantified the effective concentration required to achieve 50% inhibition (EC50) of iron export.

ferroportin hepcidin iron efflux β-thalassemia cellular assay

Binding Affinity Comparison: VIT-2763 vs. Hepcidin at Ferroportin Binding Site

VIT-2763 potently displaces labeled hepcidin from ferroportin, demonstrating competitive binding at the physiological hepcidin interaction site. Cryo-EM structural analysis confirms that vamifeport occupies the central binding pocket overlapping with hepcidin interactions, establishing the structural basis for its competitive inhibition [1]. The displacement assay quantifies the binding affinity of VIT-2763 relative to the endogenous ligand .

ferroportin binding assay hepcidin displacement IC50 competitive inhibition

In Vivo Serum Iron Reduction: VIT-2763 Dose-Response vs. Baseline Control in β-Thalassemia Mouse Model

In the Hbbth3/+ mouse model of β-thalassemia intermedia, VIT-2763 administered orally twice daily for 36 days produced dose-dependent reductions in serum iron levels compared to vehicle-treated controls [1]. The magnitude of iron reduction demonstrates the compound's in vivo efficacy in correcting the dysregulated iron homeostasis characteristic of β-thalassemia.

serum iron in vivo Hbbth3/+ mouse model β-thalassemia intermedia dose-response

Combination Therapy Compatibility: VIT-2763 with Deferasirox vs. Deferasirox Alone in β-Thalassemia Mouse Model

A three-week combination study in Hbbth3/+ mice evaluated whether concurrent administration of VIT-2763 with the standard-of-care iron chelator deferasirox (DFX) causes pharmacodynamic interference [1]. The study assessed erythropoiesis improvement, transferrin saturation (TSAT), and liver iron concentration across monotherapy and combination arms.

iron chelation deferasirox combination therapy β-thalassemia liver iron concentration

NTBI Prevention in Transfusion Setting: VIT-2763 vs. Untransfused Control in β-Thalassemia Mouse Model

In a transfusion setting using the Hbbth3/+ β-thalassemia mouse model, a single blood transfusion significantly increased plasma non-transferrin-bound iron (NTBI) levels compared to non-transfused mice. Pre-treatment with vamifeport (VIT-2763) prior to transfusion prevented this NTBI elevation [1].

NTBI non-transferrin-bound iron transfusion β-thalassemia oxidative stress

Human Pharmacokinetics: VIT-2763 Half-Life and Accumulation Profile in Phase 1 Study

The first-in-human Phase 1 study of VIT-2763 in healthy volunteers (n=72 completing treatment) characterized the compound's pharmacokinetic profile across single and multiple ascending doses from 5 mg to 240 mg [1]. Key parameters including time to detectable plasma levels, half-life, and accumulation ratio were quantified.

pharmacokinetics half-life Phase 1 oral bioavailability accumulation

VIT-2763 Application Scenarios: Evidence-Based Research and Procurement Use Cases


Preclinical β-Thalassemia Intermedia Research: Hbbth3/+ Mouse Model Studies

VIT-2763 is the optimal compound for investigators studying ineffective erythropoiesis and iron dysregulation in the Hbbth3/+ mouse model of β-thalassemia intermedia. At oral doses of 30–100 mg/kg twice daily, VIT-2763 reduces serum iron by 77–84% and improves hemoglobin, RBC counts, and erythropoiesis without interfering with concurrent iron chelation therapy (deferasirox) [1][2]. The compound's compatibility with deferasirox enables combination therapy studies that closely mimic clinical management of transfusion-dependent patients [2].

Sickle Cell Disease Research: Townes Mouse Model and Hemolysis Marker Studies

VIT-2763 is indicated for SCD research, particularly in the Townes mouse model where it reduces hemolysis markers and ameliorates vascular inflammation [1]. The compound's patent-protected application in SCD [2] supports its use in preclinical studies evaluating ferroportin inhibition as a strategy to reduce hemolysis, prevent vaso-occlusion, and mitigate vascular inflammation. Phase 2 clinical evaluation in SCD patients (NCT04817670) with doses of 240 mg and 360 mg further validates the translational relevance [3].

Transfusion-Related Iron Overload and NTBI Prevention Studies

VIT-2763 uniquely addresses transfusion-induced NTBI formation—a key contributor to oxidative stress and vascular injury in transfusion-dependent patients. In the Hbbth3/+ mouse model, vamifeport pre-treatment (120 mg/kg) completely prevented post-transfusion NTBI elevation, maintaining plasma NTBI at non-transfused control levels [1]. This application scenario is not documented for other ferroportin inhibitors and represents a distinct research advantage for investigators studying transfusion-related iron toxicity.

Oral Bioavailability and PK/PD Correlation Studies

VIT-2763's well-characterized human pharmacokinetic profile—fast absorption (detectable within 15–30 minutes), half-life of 1.9–5.3 hours, and minimal accumulation upon repeat dosing [1]—makes it suitable for PK/PD correlation studies in both preclinical and translational research. The compound's oral bioavailability contrasts with parenteral hepcidin mimetics and hepcidin-inducing siRNA therapeutics, positioning VIT-2763 as the reference oral ferroportin inhibitor for comparative pharmacology studies evaluating route-of-administration effects on iron homeostasis [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for VIT-2763

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.